![molecular formula C15H22N2O2 B3119371 N-[4-(morpholin-4-yl)phenyl]pentanamide CAS No. 250714-66-0](/img/structure/B3119371.png)
N-[4-(morpholin-4-yl)phenyl]pentanamide
Overview
Description
N-[4-(morpholin-4-yl)phenyl]pentanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a potent inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the p53 pathway, which plays a critical role in preventing the development and progression of cancer.
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, a phenyl(morpholino)methanethione derivative, which is structurally similar to N-[4-(morpholin-4-yl)phenyl]pentanamide, was analyzed for its crystal structure . This type of research can provide valuable insights into the physical and chemical properties of the compound .
Pharmaceutical Applications
Phenyl-(morpholino)methanethione derivatives, which are structurally related to N-[4-(morpholin-4-yl)phenyl]pentanamide, have been studied for their potential pharmaceutical applications . They have been found to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which are involved in the degradation reactions of anandamide and 2-arachidonoylglycerol . These compounds have beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
Inhibitor of 20-Hydroxyeicosatetraenoic Acid Synthesis
N-[4-(morpholin-4-yl)phenyl]pentanamide may have potential as an inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis . This could have implications for the treatment of conditions related to the metabolism of arachidonic acid .
LRRK2 Kinase Inhibition
The compound has been studied as a potential inhibitor of leucine-rich repeat kinase 2 (LRRK2), which has been genetically linked to Parkinson’s disease . A highly potent, brain penetrant, and selective LRRK2 inhibitor could be useful in the treatment of Parkinson’s disease .
Antibacterial and Anticancer Agents
N-[4-(morpholin-4-yl)phenyl]pentanamide and its derivatives could potentially be used in the development of new antibacterial and anticancer agents . The development of novel antibacterial and anticancer agents is a critical area of research in the field of medicinal chemistry .
Nonlinear Optical (NLO) Properties
The compound could potentially be used in the study of nonlinear optical (NLO) properties . NLO properties of molecules have important applications in areas such as optical communication, sensing data storage computing .
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-4-15(18)16-13-5-7-14(8-6-13)17-9-11-19-12-10-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYHNTVFAKMALC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283842 | |
Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]pentanamide | |
CAS RN |
250714-66-0 | |
Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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